molecular formula C24H19N3O4 B5048601 4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

Cat. No.: B5048601
M. Wt: 413.4 g/mol
InChI Key: RUKQMASSYOJDDR-UHFFFAOYSA-N
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Description

4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl and phenyl group, linked to a benzoic acid moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Substitution reactions: The pyrazole ring is then substituted with a methoxyphenyl and phenyl group using electrophilic aromatic substitution reactions.

    Amide bond formation: The substituted pyrazole is then reacted with 4-aminobenzoic acid to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-[[3-(4-Hydroxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-[[3-(4-Methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This can affect its solubility, binding affinity to targets, and overall pharmacokinetic properties.

Properties

IUPAC Name

4-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-31-20-13-9-16(10-14-20)22-21(15-27(26-22)19-5-3-2-4-6-19)23(28)25-18-11-7-17(8-12-18)24(29)30/h2-15H,1H3,(H,25,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKQMASSYOJDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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